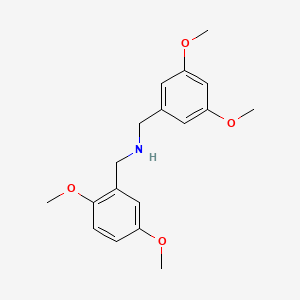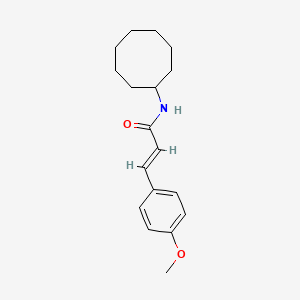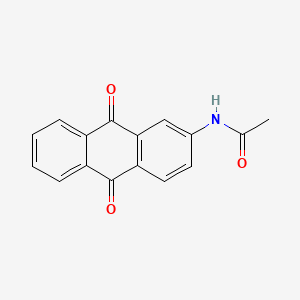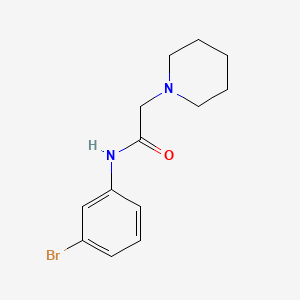
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience and pain management.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by binding to a specific site on the Nav1.7 sodium channel, which prevents the channel from opening and transmitting pain signals. This mechanism of action is different from that of traditional painkillers, which often target multiple pain pathways and can cause side effects such as addiction and tolerance.
Biochemical and Physiological Effects:
Studies have shown that this compound is highly selective for Nav1.7 and has minimal effects on other sodium channels. This selectivity makes this compound a potentially safer alternative to traditional painkillers. Additionally, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high selectivity for Nav1.7 and its ability to target specific pain pathways. However, this compound has limitations as well, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide research, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its safety and efficacy in human clinical trials. Additionally, this compound may have potential applications in other fields, such as the treatment of epilepsy and other neurological disorders.
In conclusion, this compound is a promising compound that has the potential to revolutionize the field of pain management. Its selective inhibition of Nav1.7 makes it a safer alternative to traditional painkillers, and its potential applications in other fields make it an exciting area of research for the future.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with 4-chloro-2-fluoroaniline. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use as a pain management drug. It has been shown to selectively inhibit the activity of Nav1.7, a voltage-gated sodium channel that is involved in the transmission of pain signals. This makes this compound a promising candidate for the development of new analgesics that can target specific pain pathways without causing unwanted side effects.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMKVNQIFVAIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)



![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)


![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
